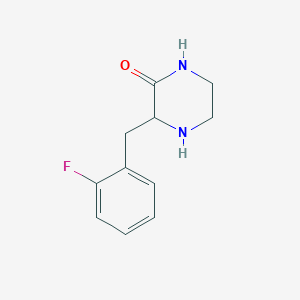
trans-Cyclopentane-1,3-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Cyclopentane-1,3-diamine hydrochloride: is a chemical compound with significant interest in various scientific fields. It is a derivative of cyclopentane, featuring two amine groups attached to the first and third carbon atoms in a trans configuration. The hydrochloride form is commonly used to enhance the compound’s stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One notable method includes:
Piancatelli Rearrangement: Furfuryl alcohol undergoes Piancatelli rearrangement to form 4-hydroxycyclopent-2-enone.
Isomerization: The 4-hydroxycyclopent-2-enone is isomerized into cyclopentane-1,3-dione using a ruthenium Shvo catalyst.
Conversion to Dioxime: Cyclopentane-1,3-dione is converted into cyclopentane-1,3-dioxime.
Hydrogenation: The dioxime is then hydrogenated over rhodium on carbon to yield trans-Cyclopentane-1,3-diamine.
Industrial Production Methods: Industrial production methods often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: trans-Cyclopentane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Amides, ureas, alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-Cyclopentane-1,3-diamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials, particularly in the synthesis of polyurethanes and other specialty polymers .
Mecanismo De Acción
The mechanism of action of trans-Cyclopentane-1,3-diamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity.
Comparación Con Compuestos Similares
trans-Cyclopentane-1,2-diamine: Another diamine with a similar structure but different positioning of the amine groups.
trans-Cyclohexane-1,2-diamine: A higher homologue with a six-membered ring, widely used in ligand and receptor synthesis.
Uniqueness: trans-Cyclopentane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amine groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H13ClN2 |
|---|---|
Peso molecular |
136.62 g/mol |
Nombre IUPAC |
(1R,3R)-cyclopentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
Clave InChI |
RDJICNCJAMXHMM-TYSVMGFPSA-N |
SMILES isomérico |
C1C[C@H](C[C@@H]1N)N.Cl |
SMILES canónico |
C1CC(CC1N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloropyrido[4,3-d]pyrimidine](/img/structure/B15333073.png)

![Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B15333096.png)

![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)

![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)

![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)



